2-Furamide

Catalog No.
S565173
CAS No.
609-38-1
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furamide

CAS Number

609-38-1

Product Name

2-Furamide

IUPAC Name

furan-2-carboxamide

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)

InChI Key

TVFIYRKPCACCNL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)N

Synonyms

2,2-dichloro-4'-hydroxy-N-methylacetanilide 2-furoate, 2-furamide, diloxanide, diloxanide furoate, entamide furoate, Furamide

Canonical SMILES

C1=COC(=C1)C(=O)N

Antiparasitic Properties:

2-Furamide has been studied for its potential as an antiparasitic agent, particularly against amoebae, single-celled organisms that can cause amoebic dysentery []. Studies have shown that 2-Furamide exhibits amoebicidal activity against Entamoeba histolytica, the parasite responsible for amoebic dysentery [].

Additional Potential Applications:

While research on 2-Furamide is limited, some studies suggest it might have broader potential applications beyond amoebiasis. These include:

  • Antibacterial activity: Limited research suggests 2-Furamide might possess antibacterial properties, but further investigation is needed [].
  • Antitubercular activity: Early studies indicate potential antitubercular activity of 2-Furamide, but more research is required to confirm its efficacy and safety in this context [].

2-Furamide, with the chemical formula C5_5H5_5NO2_2 and a CAS number of 609-38-1, is an organic compound derived from furan. It appears as a white to almost white crystalline powder and has a melting point ranging from 138 to 144 °C. Its solubility in methanol is noted to be almost transparent, indicating good solubility characteristics . The structure of 2-furamide features a furan ring with an amide functional group, contributing to its unique chemical properties.

, particularly those involving amide chemistry. It can undergo polycondensation reactions when treated with paraformaldehyde in acidic conditions, leading to the formation of polyamides that incorporate furan moieties . Additionally, it can be transformed into other compounds through kinetic processes involving consecutive or parallel transformations, especially in biomass-based applications .

Notable Reactions

  • Oxymethylation: Involves the introduction of methyl groups into the amide structure.
  • Polycondensation: Formation of larger polymeric structures from 2-furamide and formaldehyde.

Research indicates that 2-furamide exhibits various biological activities. It has been studied for its potential applications in medicinal chemistry, particularly due to its structural similarity to other bioactive compounds. The compound's interactions at the molecular level suggest potential roles in pharmacology, although specific therapeutic uses are still under investigation .

The synthesis of 2-furamide can be achieved through several methods:

  • Direct Amidation: Reacting furan derivatives with ammonia or amines under controlled conditions.
  • Transformation from Furfural: A process involving the conversion of furfural into 2-furamide through catalytic reactions, which is significant for biomass utilization .
  • Polymerization Reactions: Utilizing furan-based monomers to create larger polymeric structures incorporating 2-furamide.

2-Furamide finds applications in various fields, including:

  • Pharmaceuticals: As a precursor or building block for drug development.
  • Polymer Chemistry: In the synthesis of polyamides and other polymeric materials.
  • Biomass Conversion: As part of processes aimed at converting renewable resources into valuable chemicals .

Studies on the interactions of 2-furamide with other molecules have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes may enhance its utility in various chemical applications. Furthermore, investigations into its reactivity and stability under different conditions provide insights into its behavior in biological systems and environmental contexts .

Several compounds share structural similarities with 2-furamide, notably:

Compound NameStructure/Functional GroupUnique Features
FurfuralAldehydePrecursor for furamide synthesis; used in biomass conversion.
5-Nitro-2-FuramideNitro groupExhibits distinct biological activity compared to 2-furamide.
N-(n-butyl)-5-nitro-2-furamideAmide with aliphatic chainShows different reactivity patterns due to bulky side group.

Uniqueness of 2-Furamide

While many compounds share similar furan structures, 2-furamide's unique combination of an amide functional group and its potential for diverse

XLogP3

-0.1

LogP

-0.11 (LogP)

UNII

8IG4632C1Y

Other CAS

609-38-1

Wikipedia

2-furamide

General Manufacturing Information

2-Furancarboxamide: INACTIVE

Dates

Modify: 2023-08-15

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